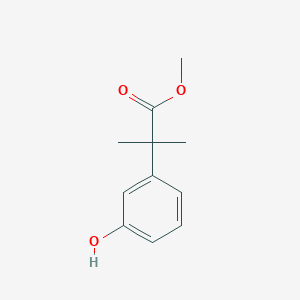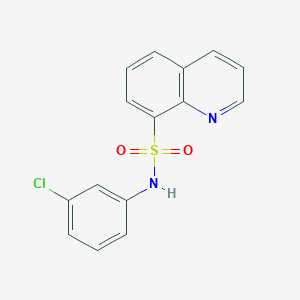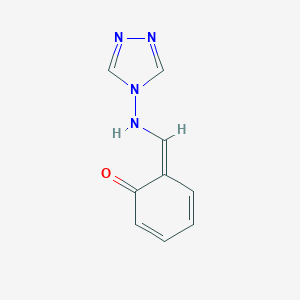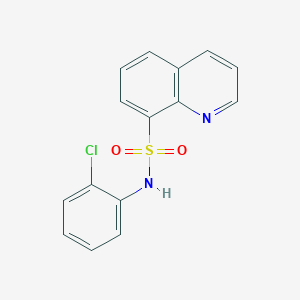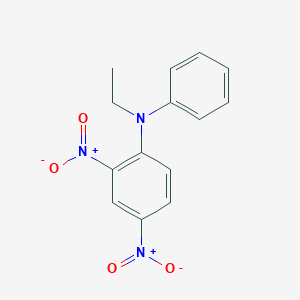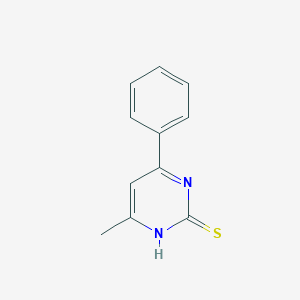
4-Methyl-6-phenylpyrimidine-2-thiol
描述
4-Methyl-6-phenylpyrimidine-2-thiol is a heterocyclic compound with the molecular formula C11H10N2S and a molecular weight of 202.28 g/mol It is characterized by a pyrimidine ring substituted with a methyl group at position 4, a phenyl group at position 6, and a thiol group at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenylpyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine derivatives with sulfur-containing reagents . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiol group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
化学反应分析
Types of Reactions
4-Methyl-6-phenylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acids.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, substituted pyrimidines, and various thiol derivatives.
科学研究应用
4-Methyl-6-phenylpyrimidine-2-thiol has several scientific research applications:
作用机制
The mechanism of action of 4-Methyl-6-phenylpyrimidine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can interact with reactive oxygen species (ROS), providing antioxidant effects. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .
相似化合物的比较
Similar Compounds
2-Thiopyrimidine: Similar structure but lacks the methyl and phenyl substitutions.
4-Methyl-2-thiopyrimidine: Similar structure but lacks the phenyl substitution.
6-Phenyl-2-thiopyrimidine: Similar structure but lacks the methyl substitution.
Uniqueness
4-Methyl-6-phenylpyrimidine-2-thiol is unique due to the presence of both methyl and phenyl groups, which enhance its chemical reactivity and biological activity. The combination of these substituents with the thiol group provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
属性
IUPAC Name |
6-methyl-4-phenyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQVDRQQNNUJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352901 | |
| Record name | 4-methyl-6-phenylpyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27955-44-8 | |
| Record name | 4-methyl-6-phenylpyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 4-Methyl-6-phenylpyrimidine-2-thiol is treated with copper bronze in boiling cymene?
A1: The reaction of this compound with copper bronze in boiling cymene results in the formation of a dipyrimidinyl sulfide. This suggests that copper bronze acts as a catalyst, promoting a coupling reaction between two molecules of the thiol, resulting in the formation of a sulfur-sulfur bond and the elimination of hydrogen. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)

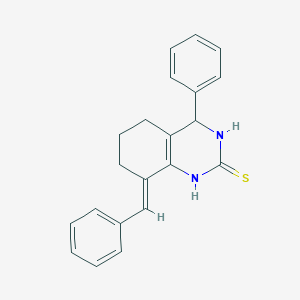
![4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline](/img/structure/B182873.png)

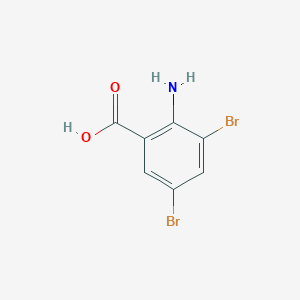
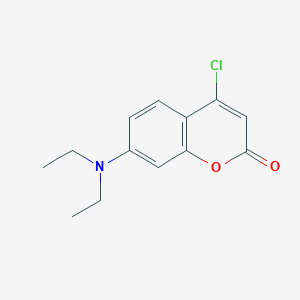
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)
